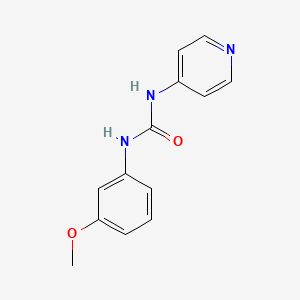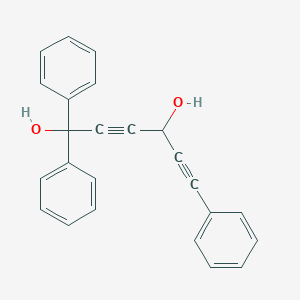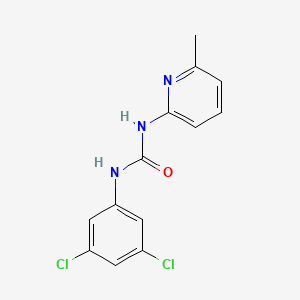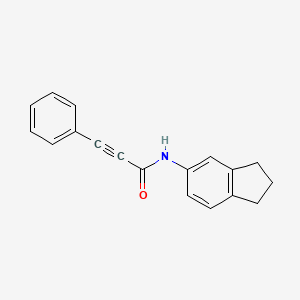
5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines in vitro.
In drug discovery, this compound has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and pharmacological properties make it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties. Its ability to form hydrogen bonds and its rigid structure make it a promising candidate for the development of new materials with improved mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces cell death in various cancer cell lines. Additionally, it has been found to inhibit the production of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its unique structure and pharmacological properties, which make it a promising candidate for the development of new drugs and materials. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as an anticancer agent and anti-inflammatory agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify specific targets for its pharmacological effects. Another direction is to explore its potential as a scaffold for the development of new drugs and materials with improved properties. Finally, further studies are needed to optimize the synthesis method of this compound and to improve its solubility and toxicity profiles for use in various applications.
Synthesemethoden
The synthesis method of 5-(4-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoaniline and 4-chlorobenzoyl chloride in the presence of triethylamine to form 4-(4-chlorobenzoyl)-4-bromoaniline. This intermediate compound is then reacted with ethyl acetoacetate and sodium ethoxide to form this compound.
Eigenschaften
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c18-11-5-1-9(2-6-11)14-13(16(22)17(23)20-14)15(21)10-3-7-12(19)8-4-10/h1-8,14,21H,(H,20,23)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSFTOLFUHRDOD-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-(4-methylpentyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5417475.png)






![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
![3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)
![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5417561.png)